molecular formula C17H16N4O5S2 B235880 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone CAS No. 138833-52-0

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone

Cat. No.: B235880
CAS No.: 138833-52-0
M. Wt: 420.5 g/mol
InChI Key: XFCWHKGIJSOFLE-UHFFFAOYSA-N
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Description

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone is a complex organic compound with a unique structure that includes a thia-diazole ring, a sulfophenylamino group, and a methoxy-benzoquinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thia-diazole ring, the introduction of the sulfophenylamino group, and the final coupling with the methoxy-benzoquinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity material suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction could produce various hydroquinone derivatives.

Scientific Research Applications

4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying the reactivity and properties of thia-diazole and benzoquinone derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit key enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4(N-(5-methyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
  • 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-hydroxy-1,2-benzoquinone

Uniqueness

Compared to similar compounds, 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone is unique due to its specific substitution pattern and the presence of both thia-diazole and methoxy-benzoquinone moieties

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O5S2/c1-3-16-19-20-17(27-16)21-28(24,25)11-6-4-10(5-7-11)18-12-8-13(22)14(23)9-15(12)26-2/h4-9,18H,3H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCWHKGIJSOFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC3=CC(=O)C(=O)C=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70930229
Record name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138833-52-0
Record name 4(N-(5-ethyl-1-thia-3,4-diazol-2-yl)sulfophenylamino)-5-methoxy-1,2-benzoquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138833520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-[(6-methoxy-3,4-dioxocyclohexa-1,5-dien-1-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70930229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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